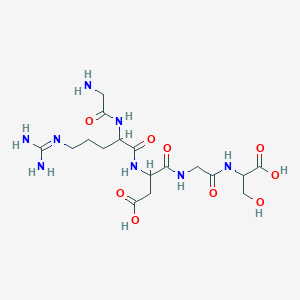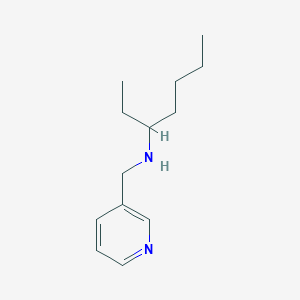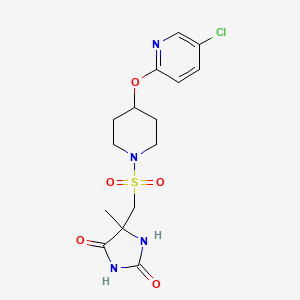
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose can be synthesized from α-D-glucose through a series of chemical reactions. The process involves isopropylidene protection, oxidation, reduction, and benzoylation . Here is a general outline of the synthetic route:
Isopropylidene Protection: α-D-glucose is treated with acetone and an acid catalyst to form the isopropylidene-protected intermediate.
Oxidation: The protected intermediate undergoes oxidation to introduce the necessary functional groups.
Reduction: The oxidized intermediate is then reduced to form the desired structure.
Benzoylation: Finally, the compound is benzoylated to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its reactivity and properties.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Aplicaciones Científicas De Investigación
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound’s structural similarity to nucleosides makes it useful in studying DNA and RNA interactions.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose involves its interaction with nucleic acids. As a nucleoside analog, it can be incorporated into DNA or RNA, disrupting normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .
Comparación Con Compuestos Similares
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose can be compared with other nucleoside analogs such as:
3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose: Similar structure but with a benzyl group instead of a benzoyl group.
1,25,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose: Contains toluenesulfonyl group, used in different synthetic applications.
3,6-Dideoxy-3,6-epithio-1,2-isopropylidene-α-glucofuranose: Thio-analog with different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C16H20O7 |
|---|---|
Peso molecular |
324.32 g/mol |
Nombre IUPAC |
[5-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate |
InChI |
InChI=1S/C16H20O7/c1-16(2)22-13-12(11(10(18)8-17)21-15(13)23-16)20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3 |
Clave InChI |
FVMGHHSPTSHJCW-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(C(OC2O1)C(CO)O)OC(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)



![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)

![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)





